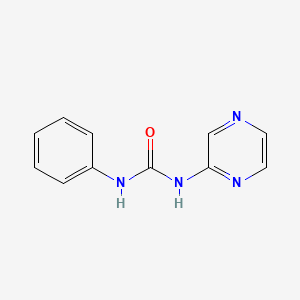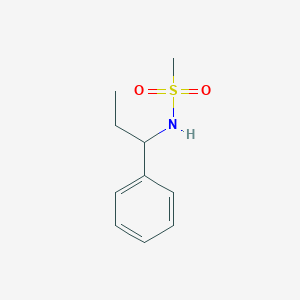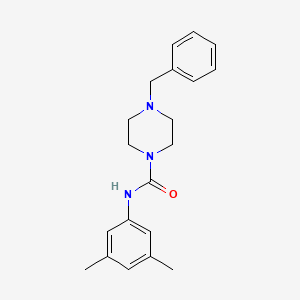
N-phenyl-N'-2-pyrazinylurea
Vue d'ensemble
Description
N-phenyl-N'-2-pyrazinylurea (PPU) is a chemical compound that has been widely used in scientific research for many years. It is a potent inhibitor of protein kinase C (PKC) and has been shown to have a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
N-phenyl-N'-2-pyrazinylurea has been widely used in scientific research as an inhibitor of PKC. PKC is a family of serine/threonine kinases that play a critical role in many cellular processes, including cell proliferation, differentiation, and apoptosis. This compound has been shown to inhibit PKC activity in vitro and in vivo, making it a valuable tool for studying the role of PKC in these processes.
Mécanisme D'action
The mechanism of action of N-phenyl-N'-2-pyrazinylurea as a PKC inhibitor is not fully understood. However, it is believed that this compound binds to the regulatory domain of PKC, preventing its activation by diacylglycerol and other activators.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in a variety of cancer cell lines. Additionally, this compound has been shown to inhibit angiogenesis, making it a potential therapeutic agent for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-phenyl-N'-2-pyrazinylurea in lab experiments is its potency as a PKC inhibitor. It has been shown to be more effective than other PKC inhibitors, such as staurosporine and bisindolylmaleimide. However, one limitation of using this compound is its potential toxicity. It has been shown to induce liver damage in rats at high doses, making it important to use caution when working with this compound.
Orientations Futures
There are many potential future directions for research on N-phenyl-N'-2-pyrazinylurea. One area of interest is its potential use as a therapeutic agent for cancer treatment. Additionally, more research is needed to fully understand the mechanism of action of this compound as a PKC inhibitor. Finally, there is potential for the development of new PKC inhibitors based on the structure of this compound.
Propriétés
IUPAC Name |
1-phenyl-3-pyrazin-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c16-11(14-9-4-2-1-3-5-9)15-10-8-12-6-7-13-10/h1-8H,(H2,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJGNHLJWVGHTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49823909 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(4-ethoxyphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4423556.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}imidazo[1,2-a]pyridine](/img/structure/B4423558.png)
![7-(2,3-dihydro-1H-indol-1-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4423575.png)

![2,5-dimethoxy-N-[1-(4-methylphenyl)ethyl]benzenesulfonamide](/img/structure/B4423593.png)

![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4423604.png)

![N-(3-chlorophenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4423632.png)
![N-(2,4-difluorophenyl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4423635.png)
![1-(3-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B4423641.png)
